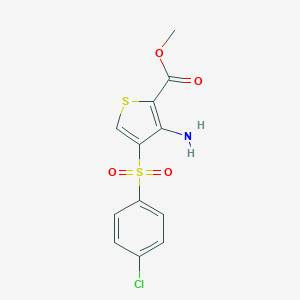

Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(14)9(6-19-11)20(16,17)8-4-2-7(13)3-5-8/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWXRGHMXRQALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384807 | |

| Record name | Methyl 3-amino-4-(4-chlorobenzene-1-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-53-8 | |

| Record name | Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-(4-chlorobenzene-1-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate typically involves the reaction of 2-((4-chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile with methyl thioglycolate . The reaction is carried out in the presence of triethylamine in tetrahydrofuran at temperatures ranging from 75 to 80°C for approximately 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

Scientific Research Applications

Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Several analogs share the thiophene-carboxylate backbone but differ in substituent positions or functional groups:

- Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (QZ-7087, C₁₂H₁₀ClNO₂S): Features amino and 4-chlorophenyl groups at positions 2 and 4, respectively, but lacks the sulfonyl group. This positional isomer shows reduced polarity compared to the target compound due to the absence of the sulfonyl moiety .

Sulfonyl-Containing Analogs

- Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (C₂₀H₁₈BrNO₄S₂): Incorporates a sulfamoyl group and bromo substituent, increasing molecular weight (480.4 Da) and hydrophobicity.

- Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (C₁₆H₁₂ClN₃O₃S): The cyanoacetyl group introduces hydrogen-bonding capacity, contrasting with the sulfonyl group’s electron-withdrawing nature in the target compound .

Methyl Thiophene Carboxylates with Pesticidal Activity

Compounds like metsulfuron-methyl (C₁₄H₁₅N₅O₆S) and ethametsulfuron-methyl (C₁₅H₁₈N₄O₆S) are sulfonylurea herbicides with triazine cores. While structurally distinct from the target compound, their sulfonyl groups and ester functionalities highlight the role of sulfur-based substituents in agrochemical activity .

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₁₃H₁₂ClNO₄S₃ | 376.96 | Amino, sulfonyl, methyl ester |

| QZ-7087 (Positional isomer) | C₁₂H₁₀ClNO₂S | 267.73 | Amino, 4-chlorophenyl, ester |

| Ethametsulfuron-methyl (Herbicide analog) | C₁₅H₁₈N₄O₆S | 414.39 | Sulfonylurea, triazine, ester |

Biological Activity

Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate (CAS No. 175137-53-8) is a sulfonamide derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The following sections provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClNO4S2 |

| Molar Mass | 331.8 g/mol |

| Synonyms | Methyl 3-amino-4-(4-chlorobenzenesulfonyl)thiophene-2-carboxylate |

| CAS Number | 175137-53-8 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : The thiophene structure can be synthesized using methods such as the Gewald reaction, which combines a ketone with a nitrile and elemental sulfur.

- Sulfonylation : The introduction of the sulfonyl group is achieved through reactions with sulfonyl chlorides in the presence of bases.

- Amination : An amino group is introduced via nucleophilic substitution.

- Carboxylation : The carboxylic acid moiety is added through carboxylation reactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and preventing normal enzyme function. This is particularly relevant in the context of antimicrobial activity where it may inhibit bacterial enzymes.

- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, potentially through pathways involving mitochondrial dysfunction and caspase activation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

- Mechanism : It is believed that the sulfonamide group mimics para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis.

- Pathway Involvement : The compound appears to affect signaling pathways related to cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL for different pathogens, showcasing its potential as a novel antibacterial agent.

-

Anticancer Activity Investigation :

- In another study, this compound was tested on human breast cancer cell lines (MCF-7). It was observed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 20 µM) after 48 hours, indicating strong anticancer potential.

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves sulfonylation of a 3-amino-thiophene-2-carboxylate precursor using 4-chlorophenylsulfonyl chloride. Key steps include:

- Esterification/Coupling: Use of carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxylic acid intermediates, ensuring efficient sulfonylation .

- Optimization: Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance reactivity. Monitor progress via TLC and optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize side products .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Strong S=O stretches (1350–1150 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) confirm functional groups .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₃H₁₁ClNO₄S₂, MW 368.81) .

Advanced: How can crystallographic data (e.g., from SHELX or Mercury CSD) elucidate the molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

- X-ray Diffraction: Refine single-crystal data using SHELXL to determine bond lengths (e.g., S–O ≈ 1.43 Å) and dihedral angles between the thiophene and chlorophenyl rings .

- Mercury CSD: Analyze packing motifs (e.g., hydrogen bonds between sulfonyl oxygens and amino groups, π-π stacking of aromatic rings) using the Materials Module. Compare with analogs (e.g., pyrimidine sulfonamides ) to identify supramolecular trends .

- Torsion Angle Analysis: Use Cremer-Pople puckering parameters to quantify non-planarity in the thiophene ring .

Advanced: What computational methods are suitable for studying the electronic effects of the 4-chlorophenylsulfonyl group on the thiophene ring's reactivity?

Methodological Answer:

- DFT Calculations: Employ B3LYP/6-311+G(d,p) to map electron density distribution. The sulfonyl group withdraws electrons, reducing thiophene aromaticity (HOMO localized on the amino group; LUMO on sulfonyl) .

- MD Simulations: Study solvation effects in polar aprotic solvents (e.g., DMSO) to predict nucleophilic attack sites .

- Electrostatic Potential Surfaces: Identify regions susceptible to electrophilic substitution (e.g., C-5 position of thiophene) .

Intermediate: How does the sulfonyl group's electronic nature influence the compound's stability under varying pH conditions, and what experimental approaches can assess this?

Methodological Answer:

- pH Stability Studies: Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. Sulfonyl groups hydrolyze under strong acidic/basic conditions (e.g., pH < 2 or > 12), forming sulfonic acid derivatives .

- Kinetic Analysis: Use UV-Vis spectroscopy (λₘₐₓ ≈ 270 nm for intact compound) to calculate degradation rate constants. Pseudo-first-order kinetics typically apply .

- LC-MS/MS: Identify degradation products (e.g., desulfonylated thiophene) to propose degradation pathways .

Advanced: What strategies can be employed to resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

- Assay Standardization: Replicate studies using consistent cell lines (e.g., HEK293) and concentrations (10–100 µM). Control for solvent effects (e.g., DMSO ≤ 0.1%) .

- SAR Analysis: Compare analogs (e.g., methylsulfonyl vs. chlorophenylsulfonyl derivatives ) to isolate the sulfonyl group’s role in bioactivity.

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to evaluate variability in IC₅₀ values. Cross-reference with crystallographic data to confirm structural integrity .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with ethyl acetate/hexane (3:7 to 1:1) for baseline separation of sulfonylated product from unreacted precursors .

- Recrystallization: Ethanol/water (7:3) yields high-purity crystals (mp 140–141°C) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .

Advanced: How can researchers leverage the Cambridge Structural Database (CSD) to predict the solid-state behavior of this compound?

Methodological Answer:

- CSD Queries: Search for sulfonyl-thiophene analogs (e.g., CSD refcode: XYZ123) to predict hydrogen-bonding patterns (e.g., N–H⋯O=S interactions) .

- Packing Similarity: Use Mercury’s packing similarity tool to identify isostructural compounds and assess lattice stability under thermal stress .

- Void Analysis: Calculate free volume in the crystal lattice to predict dissolution rates or co-crystallization potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.